Absolute Stereochemical Identity: Single (1R,2R) Enantiomer vs. Relative-Stereochemistry Racemate (CAS 51598-33-5)
The target compound (CAS 1644345-87-8) is supplied as the single (1R,2R) enantiomer with a defined absolute configuration, as reflected by its distinct CAS registry number assigned specifically to this enantiomer . In contrast, the (1R,2R)-rel analog (CAS 51598-33-5) is a racemic mixture containing both (1R,2R) and (1S,2S) enantiomers in equal proportion, designated by the 'rel-' prefix indicating relative but not absolute stereochemistry . The single-enantiomer product eliminates the 50% contamination by the opposite enantiomer inherent to the racemate.
| Evidence Dimension | Stereochemical composition – enantiomeric identity |
|---|---|
| Target Compound Data | Single enantiomer: (1R,2R) absolute configuration; CAS 1644345-87-8 assigned solely to this enantiomer |
| Comparator Or Baseline | (1R,2R)-rel (CAS 51598-33-5): Racemic mixture of (1R,2R) and (1S,2S) enantiomers |
| Quantified Difference | 100% of target enantiomer vs. 50% in the racemate; Δ = 50% absolute reduction in unwanted enantiomer |
| Conditions | CAS registry specificity; stereochemical nomenclature convention under IUPAC rules |
Why This Matters
For asymmetric synthesis in medicinal chemistry, the single enantiomer eliminates the need for costly chiral preparative HPLC separation and ensures that the stereochemical integrity of downstream products is not compromised by the unwanted enantiomer.
